1-Iodobicyclo[2.2.2]octane
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Overview
Description
1-Iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃I. It is a derivative of bicyclo[2.2.2]octane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
1-Iodobicyclo[2.2.2]octane can be synthesized through various methods. One common synthetic route involves the iodination of bicyclo[2.2.2]octane. This reaction typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
1-Iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂), under suitable conditions.
Reduction Reactions: The compound can be reduced to bicyclo[2.2.2]octane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxygenated derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atom.
Scientific Research Applications
1-Iodobicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Although less common, this compound can be used in biological research to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-iodobicyclo[2.2.2]octane primarily involves its reactivity as an organoiodine compound. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition, which are fundamental to its role in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Iodobicyclo[2.2.2]octane can be compared to other similar compounds, such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of iodine.
1-Chlorobicyclo[2.2.2]octane: Contains a chlorine atom and is even less reactive than the bromine and iodine derivatives.
Bicyclo[2.2.2]octane: The parent hydrocarbon without any halogen substitution.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical reactions and applications .
Biological Activity
1-Iodobicyclo[2.2.2]octane is a compound of interest in the field of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, with the molecular formula C8H13I and CAS number 136734, features a bicyclic structure that contributes to its chemical reactivity and biological interactions. The presence of iodine in the structure enhances its electrophilic properties, making it a candidate for various chemical reactions and biological assays.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its interactions with biological systems and potential therapeutic applications.
1. Antimicrobial Activity
Research has indicated that halogenated compounds, including iodinated derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent .
2. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. The compound was tested against glioblastoma (GBM) and hepatocellular carcinoma (HCC) cell lines, showing promising results in inhibiting cell proliferation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioblastoma (GBM) | 15 | Induction of apoptosis |
Hepatocellular Carcinoma (HCC) | 20 | Cell cycle arrest |
3. Interaction with Receptors
The compound's structural similarity to known bioactive molecules suggests potential interactions with various receptors in the human body. Preliminary studies indicate that this compound may act as a ligand for certain neurotransmitter receptors, although detailed receptor binding studies are still needed to confirm these interactions .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a scaffold for developing new antibacterial agents .
Case Study 2: Cancer Cell Line Study
In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on different cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 18 µM for HCC cells, suggesting it may induce apoptosis through mitochondrial pathways .
Properties
CAS No. |
931-98-6 |
---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
InChI Key |
SMDJHIPXLFNPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)I |
Origin of Product |
United States |
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